Cas no 302900-65-8 ((2-oxomorpholin-4-yl)acetic acid)
(2-oxomorpholin-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Oxomorpholino)acetic acid
- (2-Oxo-morpholin-4-yl)-acetic acid
- (2-oxomorpholin-4-yl)acetic acid(SALTDATA: FREE)
- 4-Morpholineaceticacid, 2-oxo-
- (2-oxomorpholin-4-yl)acetic acid
- AC1LR0M2
- ST091886
- SureCN3035191
-
- Inchi: 1S/C6H9NO4/c8-5(9)3-7-1-2-11-6(10)4-7/h1-4H2,(H,8,9)
- InChI Key: RCYMJALINOFPDJ-UHFFFAOYSA-N
- SMILES: O1C(CN(CC(=O)O)CC1)=O
Computed Properties
- Exact Mass: 159.05317
- Monoisotopic Mass: 159.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.357
- Boiling Point: 394.1°C at 760 mmHg
- Flash Point: 192.1°C
- Refractive Index: 1.502
- PSA: 66.84
(2-oxomorpholin-4-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018977-500mg |
(2-Oxo-morpholin-4-yl)-acetic acid |
302900-65-8 | 500mg |
3055CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018977-1g |
(2-Oxo-morpholin-4-yl)-acetic acid |
302900-65-8 | 1g |
5005CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018977-500mg |
(2-Oxo-morpholin-4-yl)-acetic acid |
302900-65-8 | 500mg |
3055.0CNY | 2021-07-05 | ||
| Chemenu | CM304160-1g |
2-(2-Oxomorpholino)acetic acid |
302900-65-8 | 95% | 1g |
$312 | 2023-01-09 | |
| abcr | AB215724-500 mg |
(2-Oxo-4-morpholinyl)acetic acid; 95% |
302900-65-8 | 500MG |
€530.80 | 2022-03-25 | ||
| abcr | AB215724-1 g |
(2-Oxo-4-morpholinyl)acetic acid; 95% |
302900-65-8 | 1g |
€708.50 | 2022-03-25 | ||
| abcr | AB215724-2 g |
(2-Oxo-4-morpholinyl)acetic acid; 95% |
302900-65-8 | 2g |
€930.30 | 2022-03-25 | ||
| TRC | O991348-10mg |
(2-oxomorpholin-4-yl)acetic acid |
302900-65-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | O991348-50mg |
(2-oxomorpholin-4-yl)acetic acid |
302900-65-8 | 50mg |
$ 135.00 | 2022-06-03 | ||
| TRC | O991348-100mg |
(2-oxomorpholin-4-yl)acetic acid |
302900-65-8 | 100mg |
$ 210.00 | 2022-06-03 |
(2-oxomorpholin-4-yl)acetic acid Suppliers
(2-oxomorpholin-4-yl)acetic acid Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on (2-oxomorpholin-4-yl)acetic acid
Comprehensive Guide to (2-oxomorpholin-4-yl)acetic acid (CAS No. 302900-65-8): Properties, Applications, and Market Insights
(2-oxomorpholin-4-yl)acetic acid (CAS No. 302900-65-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its morpholine and acetic acid functional groups, serves as a versatile intermediate in the synthesis of bioactive compounds. Researchers and industry professionals frequently search for terms like "(2-oxomorpholin-4-yl)acetic acid uses", "CAS 302900-65-8 synthesis", and "morpholine derivatives applications", reflecting its growing relevance in modern chemistry.
The chemical structure of (2-oxomorpholin-4-yl)acetic acid features a 2-oxomorpholine ring linked to an acetic acid moiety, which enhances its reactivity and compatibility with various synthetic pathways. This unique combination makes it valuable for designing drug candidates, particularly in areas such as central nervous system (CNS) therapeutics and enzyme inhibitors. Recent trends in AI-driven drug discovery have further amplified interest in this compound, as computational models highlight its potential for targeting specific biological pathways.
In pharmaceutical applications, (2-oxomorpholin-4-yl)acetic acid is often employed as a building block for small-molecule drugs. Its ability to modulate pharmacokinetic properties—such as solubility and bioavailability—makes it a preferred choice for medicinal chemists. For instance, it has been explored in the development of neuroprotective agents and anti-inflammatory compounds, aligning with the rising demand for treatments targeting neurodegenerative diseases like Alzheimer's and Parkinson's.
Beyond pharmaceuticals, (2-oxomorpholin-4-yl)acetic acid finds utility in agrochemical research, where its derivatives are investigated for pesticide formulations. The compound's structural flexibility allows for modifications that enhance pest resistance while minimizing environmental impact—a critical consideration in sustainable agriculture. Searches for "eco-friendly agrochemical intermediates" often lead to discussions about morpholine-based compounds like this one.
The synthesis of (2-oxomorpholin-4-yl)acetic acid typically involves multi-step organic reactions, including cyclization and carboxylation processes. Optimizing these methods to improve yield and purity remains a focal point for industrial chemists. Recent advancements in flow chemistry and catalytic techniques have streamlined production, addressing challenges related to cost-efficiency and scalability.
Market dynamics for (2-oxomorpholin-4-yl)acetic acid reflect its niche yet expanding role. With the global pharmaceutical intermediates market projected to grow at a CAGR of 6.2% (2023–2030), demand for high-purity morpholine derivatives is expected to rise. Suppliers emphasizing GMP compliance and custom synthesis services are well-positioned to capitalize on this trend.
From a regulatory standpoint, (2-oxomorpholin-4-yl)acetic acid is not classified as a hazardous substance under major chemical inventories, facilitating its trade and application across regions. However, users should adhere to standard laboratory safety protocols when handling the compound, including proper ventilation and personal protective equipment (PPE).
In summary, (2-oxomorpholin-4-yl)acetic acid (CAS No. 302900-65-8) exemplifies the intersection of innovation and practical utility in modern chemistry. Its applications span drug development, agrochemicals, and beyond, driven by ongoing research and technological advancements. For those seeking detailed technical data or supply options, consulting specialized chemical databases and industry reports is recommended.
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